molecular formula C15H22BrNO B1638008 4-bromo-N,N-bis(2-methylpropyl)benzamide

4-bromo-N,N-bis(2-methylpropyl)benzamide

Cat. No.: B1638008
M. Wt: 312.24 g/mol
InChI Key: GAVKUOOZJJJOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N,N-bis(2-methylpropyl)benzamide is a brominated aromatic amide with the molecular formula C₁₅H₂₂BrNO. Its structure comprises a para-brominated benzene ring conjugated to an amide group, where the nitrogen atom is substituted with two 2-methylpropyl (isobutyl) groups. This compound is characterized by its lipophilic nature due to the branched alkyl substituents, which influence solubility, crystallinity, and reactivity.

Properties

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

IUPAC Name

4-bromo-N,N-bis(2-methylpropyl)benzamide

InChI

InChI=1S/C15H22BrNO/c1-11(2)9-17(10-12(3)4)15(18)13-5-7-14(16)8-6-13/h5-8,11-12H,9-10H2,1-4H3

InChI Key

GAVKUOOZJJJOIC-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-N,N-bis(2-methylpropyl)benzamide with analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on the Benzene Ring
Compound Substituent (Position) Electronic Effect Key Applications/Reactivity Reference
This compound Br (para) Weak electron-withdrawing Intermediate for cross-coupling
N,N-Diisobutyl-4-nitrobenzamide NO₂ (para) Strong electron-withdrawing Charge stabilization in electronics
4-Bromo-N,N-bis(4-methoxyphenyl)aniline Br (para), OMe (N-substituents) Electron-donating (OMe) Hole-transport materials (HTLs)

Key Insights :

  • The nitro group (NO₂) in N,N-diisobutyl-4-nitrobenzamide enhances electron withdrawal compared to bromine, improving charge transport in optoelectronic applications .
  • Methoxy groups on nitrogen (e.g., 4-bromo-N,N-bis(4-methoxyphenyl)aniline ) increase electron density, making such compounds suitable as hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) .
Substituent Effects on the Amide Nitrogen
Compound N-Substituents Steric Hindrance Solubility Reference
This compound Isobutyl High (branched chains) Low water solubility
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide n-Propyl (thiourea) Moderate (linear chains) Moderate in organic solvents
N,N-Bis(p-bromophenyl)amine Aryl (p-Br-C₆H₄) Low High crystallinity

Key Insights :

  • Isobutyl groups impart significant steric hindrance, reducing intermolecular interactions and enhancing solubility in non-polar solvents .
  • Thiourea derivatives (e.g., 4-bromo-N-(di-n-propylcarbamothioyl)benzamide ) exhibit improved metal-binding capacity due to the thiocarbonyl group, making them relevant in coordination chemistry .
Functional Group Variations
Compound Core Structure Functional Group Unique Properties Reference
This compound Benzamide Amide Thermal stability
4-Bromo-N,N'-bis(4-methoxyphenyl)benzamidine Benzamidine Amidine (NH-C=N-) Basic character
4-[Bis(2-methylpropyl)sulfamoyl]-N-(benzothiazol)benzamide Sulfamoyl-benzamide Sulfonamide Antimicrobial potential

Key Insights :

  • Benzamidines (e.g., 4-bromo-N,N'-bis(4-methoxyphenyl)benzamidine ) exhibit stronger basicity than benzamides, enabling applications in catalysis .
  • Sulfamoyl derivatives demonstrate enhanced bioactivity, as seen in benzothiazole-based compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.